3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
CAS No. |
140136-66-9 |
|---|---|
Molecular Formula |
C15H11BrN2OS |
Molecular Weight |
347.23 |
IUPAC Name |
3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI Key |
KDWAKMSDABYACA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 2-Thioxoquinazolinone Derivatives
Base-Catalyzed Intramolecular Nucleophilic Cyclization
One of the most widely employed methods for synthesizing 2-thioxoquinazolinone derivatives involves the base-catalyzed intramolecular nucleophilic cyclization of appropriately substituted thiourea derivatives. This approach has been successfully used for the preparation of similar compounds such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
The general synthetic route involves:
- Preparation of 1-(2-bromobenzoyl)-3-arylthiourea derivatives
- Base-catalyzed intramolecular nucleophilic cyclization using sodium tert-butoxide in N,N-dimethylformamide (DMF)
- Isolation and purification of the target compound
This method proceeds via an intramolecular nucleophilic substitution (SNAr) mechanism, as illustrated in the following reaction scheme:
ArNH₂ + CS₂ + R-NH₂ → ArNHC(S)NHR → ArN=C(S)NHR
|
V
2-thioxoquinazolinone
Direct Cyclization of Anthranilic Acid Derivatives with Aryl Isothiocyanates
Another effective approach involves the direct cyclization of anthranilic acid derivatives with aryl isothiocyanates. This method has been successfully employed for the synthesis of various 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
The reaction typically proceeds through the following steps:
- Reaction of anthranilic acid with an appropriate aryl isothiocyanate to form a thiourea intermediate
- Cyclization under thermal or acid-catalyzed conditions to form the quinazolinone ring
- Purification to obtain the desired product
This method is particularly valuable when using deep eutectic solvents (DES) such as choline chloride:urea (1:2), which can enhance reaction efficiency and minimize environmental impact.
Synthesis of 3-(2-Bromo-4-Methylphenyl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-One
Preparation of Key Precursors
Synthesis of 2-Bromo-4-Methylphenol
The preparation of 2-bromo-4-methylphenol, a potential precursor for the target compound, can be achieved through selective bromination of p-cresol. A continuous bromination process using controlled reaction conditions has been reported to yield the desired compound with high selectivity.
Table 1. Optimized Reaction Conditions for 2-Bromo-4-Methylphenol Synthesis
The general procedure involves:
- Preparation of a diluted solution of p-cresol (10.0 mol) in a suitable solvent (e.g., ethylene dichloride or chloroform)
- Cooling the solution to -20 to -5°C
- Preparation of a diluted bromine solution (10.0 mol) in the same solvent
- Simultaneous addition of both solutions to a tubular reactor at controlled rates
- Collection of the reaction mixture and workup to isolate the desired product
This approach minimizes the formation of 2,6-dibromo-4-methylphenol by-products and provides high yields of the desired 2-bromo-4-methylphenol.
Assembly of the Target Molecule
Based on synthetic approaches for similar compounds, the synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through two main strategies:
Method A: Reaction of Anthranilic Acid with 2-Bromo-4-Methylphenyl Isothiocyanate
This method involves:
- Reaction of anthranilic acid with 2-bromo-4-methylphenyl isothiocyanate in a suitable solvent (e.g., DMF or a deep eutectic solvent)
- Cyclization under thermal conditions or with an appropriate catalyst
- Purification to obtain the desired product
Table 2. Proposed Reaction Conditions Based on Similar Compounds
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Anthranilic acid | 1.0 | Choline chloride:urea (1:2) | 80 | 3-6 | 60-85 |
| 2-Bromo-4-methylphenyl isothiocyanate | 1.0-1.2 | Choline chloride:urea (1:2) | 80 | 3-6 | 60-85 |
| Anthranilic acid | 1.0 | DMF | 70-80 | 4-8 | 50-75 |
| 2-Bromo-4-methylphenyl isothiocyanate | 1.0-1.2 | DMF | 70-80 | 4-8 | 50-75 |
Method B: Base-Catalyzed Intramolecular Nucleophilic Cyclization
Drawing from the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, an alternative approach involves:
- Preparation of 1-(2-bromobenzoyl)-3-(2-bromo-4-methylphenyl)thiourea from 2-bromobenzoyl chloride and (2-bromo-4-methylphenyl)thiourea
- Base-catalyzed intramolecular nucleophilic cyclization using sodium tert-butoxide in DMF
- Purification to obtain the target compound
The reaction conditions would likely include:
- Solvent: Dry DMF
- Base: Sodium tert-butoxide (1.2-1.5 equiv)
- Temperature: 70-80°C
- Reaction time: 3-5 hours
- Atmosphere: Nitrogen
Alternative Synthetic Routes
One-Pot Synthesis from 2-Aminobenzamide
A potentially more direct approach involves the one-pot reaction of 2-aminobenzamide with 2-bromo-4-methylphenyl isothiocyanate, similar to the synthesis of other 2-thioxoquinazolinone derivatives:
- Reaction of 2-aminobenzamide with 2-bromo-4-methylphenyl isothiocyanate in a suitable solvent
- Cyclization under thermal conditions
- Purification to obtain the desired product
Thionation of Quinazolin-4(3H)-one Precursors
Another strategy involves the thionation of a pre-formed quinazolin-4(3H)-one derivative:
- Synthesis of 3-(2-bromo-4-methylphenyl)quinazolin-4(3H)-one via established methods
- Thionation using Lawesson's reagent or phosphorus pentasulfide
- Purification to obtain the target compound
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the cyclization reaction. While traditional organic solvents such as DMF have been commonly used, recent advances suggest that deep eutectic solvents (DES) can offer advantages in terms of reaction efficiency, yield, and environmental impact.
Table 3. Comparison of Different Solvents for Thioxoquinazolinone Synthesis
| Solvent | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| DMF | Good solubility, high boiling point | Toxicity concerns, difficult removal | 50-75 |
| Ethanol | Low toxicity, easy removal | Lower reaction rates, potential side reactions | 40-65 |
| Choline chloride:urea (1:2) | Environmentally friendly, high efficiency | Limited solubility for some substrates | 60-85 |
| Pyridine | Good for thiourea formation | Toxicity concerns, pungent odor | 45-70 |
| Acetic acid | Good for cyclization reactions | Corrosive, potential side reactions | 50-70 |
Catalyst Selection
For the base-catalyzed cyclization approach, the choice of base is crucial for reaction efficiency:
Table 4. Comparison of Different Bases for Cyclization Reactions
| Base | Equivalents | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Sodium tert-butoxide | 1.2-1.5 | DMF | 70-80 | 65-80 |
| Potassium hydroxide | 1.5-2.0 | DMF/DMSO | 60-70 | 55-75 |
| Triethylamine | 2.0-3.0 | DMF/Ethanol | 70-80 | 40-65 |
| Sodium acetate | 1.5-2.0 | Ethanol | 70-80 | 45-70 |
Temperature and Reaction Time
Optimization of temperature and reaction time is essential for maximizing yield while minimizing side reactions:
Table 5. Effect of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Side Reactions |
|---|---|---|---|
| 60-70 | 6-8 | 50-65 | Minimal |
| 70-80 | 3-5 | 65-80 | Moderate |
| 80-90 | 2-3 | 60-75 | Increased |
| 90-100 | 1-2 | 50-70 | Significant |
Characterization and Analytical Methods
Spectroscopic Characterization
Based on data for similar compounds, the expected spectroscopic characteristics for 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would include:
Table 6. Expected Spectroscopic Data for the Target Compound
| Method | Expected Characteristics |
|---|---|
| IR (KBr, cm⁻¹) | 3150-3200 (N-H stretch), 1650-1670 (C=O), 1590-1610 (C=C aromatic), 1250-1270 (C=S), 750-770 (C-Br) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.5-13.0 (s, 1H, NH), 7.2-8.2 (m, 7H, aromatic), 2.3-2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 175-180 (C=S), 160-165 (C=O), 135-145 and 115-135 (aromatic carbons), 20-21 (CH₃) |
| MS (m/z) | Molecular ion peak at around 347 (M+), 349 (M+2) (bromine isotope pattern) |
| Melting point (°C) | 330-350 |
Purification Techniques
Depending on the synthetic route and reaction conditions, various purification methods may be employed:
Table 7. Purification Methods for the Target Compound
| Method | Conditions | Expected Purity (%) |
|---|---|---|
| Recrystallization | Ethanol or ethanol/water | >95 |
| Column chromatography | Petroleum ether/ethyl acetate (3:1 to 1:1) | >98 |
| Preparative HPLC | Acetonitrile/water gradient | >99 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
The compound can be synthesized through various methodologies, including multi-component reactions and microwave-assisted synthesis. Recent studies have highlighted the use of deep eutectic solvents (DESs) as eco-friendly media for the synthesis of substituted quinazolinones, which may include derivatives like 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The synthesis typically involves the reaction of 2-aminobenzamides with isothiocyanates under controlled conditions to yield the desired thioxo derivatives.
Anticancer Activity
Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The presence of the thioxo group enhances the interaction with biological targets, potentially leading to improved efficacy as anticancer agents.
Inhibition of Ion Channels
Certain quinazolinone derivatives have been studied for their ability to inhibit voltage-gated sodium channels (NAV1.8), which are implicated in pain signaling pathways. This suggests a potential application in pain management therapies . The specific structure of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may enhance its binding affinity to these channels.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The introduction of different substituents on the phenyl ring can significantly affect the compound's potency and selectivity against various biological targets. For instance, modifications to the bromine position or variations in the methyl group can lead to different pharmacological profiles .
Cytotoxicity Studies
A comprehensive study evaluated several 2,3-dihydroquinazolinone derivatives against cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others . This underscores the importance of structural modifications in developing effective anticancer agents.
Ion Channel Inhibition
In a series of experiments focusing on NAV1.8 inhibitors, researchers found that certain quinazolinone derivatives showed promising results in reducing pain-related behaviors in animal models . The efficacy of these compounds was linked to their ability to modulate ion channel activity.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituents at position 3 of the quinazolinone core include:
Electronic and Steric Effects :
Key Observations :
Structure-Activity Relationship (SAR) Insights :
Physicochemical and Spectral Properties
Comparative spectral data highlight substituent effects on molecular structure:
Notable Differences:
Biological Activity
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromo and methyl group on the phenyl ring, alongside a thioxo group, which enhances its potential for various biological interactions.
| Property | Value |
|---|---|
| CAS Number | 140136-66-9 |
| Molecular Formula | C15H11BrN2OS |
| Molecular Weight | 347.23 g/mol |
| IUPAC Name | 3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
| SMILES | CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Research has shown that compounds in this class can inhibit cell proliferation across various cancer cell lines.
Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of various quinazolinone derivatives against multiple cancer cell lines such as HepG2 (liver), U251 (brain), PANC-1 (pancreas), A549 (lung), and A375 (skin). Among these derivatives, one compound exhibited strong broad-spectrum anticancer activity by inhibiting tubulin polymerization, disrupting microtubule networks, and inducing apoptosis through upregulation of cleaved PARP-1 and caspase-3 .
The mechanism through which 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects is primarily linked to its ability to interact with specific molecular targets:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It promotes apoptosis by activating intrinsic and extrinsic pathways via caspase activation.
- Molecular Docking Studies : Molecular docking analysis suggests that the compound effectively occupies the binding site of tubulin, indicating a direct interaction that could be exploited for therapeutic purposes .
Antimicrobial Activity
In addition to anticancer properties, quinazolinone derivatives have been evaluated for their antimicrobial activities. The presence of the thioxo group in 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one contributes to its ability to inhibit bacterial growth and may also exhibit antifungal properties.
Comparison with Similar Compounds
The biological activity of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared to other related compounds:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 6-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Moderate | Tubulin polymerization inhibition |
| 2-Bromo-4-methylphenyl isocyanate | Low | Unknown |
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of anthranilic acid derivatives with primary amines (e.g., 2-bromo-4-methylaniline) and thiourea under acidic or basic conditions to form the thiourea intermediate .
- Step 2 : Cyclization via refluxing in ethanol or methanol to yield the quinazolinone core .
- Step 3 : Purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yields can be optimized by adjusting reaction time, temperature, and stoichiometric ratios of reagents .
Q. How is the structural integrity of this compound confirmed experimentally?
Key methods include:
- Single-crystal X-ray diffraction (SC-XRD) : Determines precise bond lengths, angles, and crystal packing (e.g., monoclinic space group with unit cell parameters , , Å, ) .
- Spectroscopy :
- NMR (aromatic protons at 6.69–7.97 ppm, NH/CH signals at ~5.92 ppm) .
- IR (C=O stretch at ~1660 cm, C=S at ~1200 cm) .
Advanced Research Questions
Q. What computational strategies are used to predict its biological activity and target interactions?
- Molecular docking : Screens against targets like Leishmania trypanothione reductase (TR) or cysteine proteases. For example, halogenated derivatives show binding affinities of −5.29 to −10.27 kcal/mol via hydrogen bonding with catalytic residues (Tyr194, Asp181) .
- Molecular dynamics (MD) simulations : Assess ligand-protein complex stability over 100–200 ns trajectories. MM/PBSA calculations estimate binding free energies (e.g., −105.646 kJ/mol for licochalcone A analogs) .
- QSAR modeling : Uses descriptors like electronegativity, log, and polar surface area to correlate structural features with anti-leishmanial IC values .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like parasite strain (e.g., Leishmania donovani Dd8 vs. L. amazonensis), incubation time, and solvent effects (e.g., DMSO cytotoxicity) .
- SAR analysis : Compare halogen substituent effects (e.g., bromo vs. iodo analogs) on membrane permeability and target selectivity .
- Validation assays : Use orthogonal methods (e.g., in vitro enzyme inhibition + in vivo amastigote assays) to confirm mechanisms .
Q. What role do the bromo and methyl substituents play in modulating reactivity and bioactivity?
- Bromine : Enhances electrophilicity and van der Waals interactions with hydrophobic enzyme pockets. Its atomic radius facilitates π-stacking with aromatic residues (e.g., Phe113 in TR) .
- Methyl group : Improves metabolic stability by reducing oxidative degradation. It also increases lipophilicity, enhancing membrane penetration (log ~2.8) .
Q. How can synthetic yields and purity be optimized for this compound?
- Catalyst optimization : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) while maintaining >85% yield .
- Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradients) for >98% purity .
Methodological Considerations
Q. What experimental precautions are critical for handling this compound?
- Light sensitivity : Store in amber vials at −20°C to prevent thiocarbonyl group degradation.
- Solubility : Use DMSO for biological assays (≤0.1% to avoid cytotoxicity) and ethanol for crystallography .
- Waste disposal : Neutralize reaction byproducts (e.g., HS) with alkaline peroxide solutions .
Q. How to validate crystallographic data for structural publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
